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Executive Summary
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, metabolically inert polyol that has

emerged as a significant biomarker for short-term glycemic control. Its unique physiological

mechanism, primarily governed by competitive renal reabsorption with glucose, allows its

serum concentration to sensitively reflect periods of hyperglycemia. This technical guide

provides an in-depth exploration of the discovery, history, and key experimental methodologies

associated with 1,5-AG. It summarizes pivotal quantitative data, details foundational

experimental protocols, and visualizes the core physiological pathway, offering a

comprehensive resource for professionals in diabetes research and drug development.

Historical Timeline and Key Discoveries
The journey of 1,5-anhydroglucitol from a plant-derived compound to a clinically relevant

biomarker spans over a century of scientific investigation.

1888: The first isolation of 1,5-anhydroglucitol was achieved from the roots of Polygala

senega.

1943: The precise chemical structure of 1,5-AG was elucidated, defining it as a six-carbon

monosaccharide, the 1-deoxy form of glucopyranose.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b144492?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/7859616/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1972-1973: Dr. E. Pitkänen at the University of Helsinki made the seminal discovery of 1,5-

AG in human plasma and cerebrospinal fluid.[2] This marked the first identification of this

polyol in the human body.

1981: The clinical significance of 1,5-AG began to unfold when Dr. Y. Akanuma and

colleagues in Japan observed markedly reduced levels of 1,5-AG in the plasma of diabetic

patients.[3][4] Their research established an inverse correlation between plasma 1,5-AG

concentrations and plasma glucose levels.[3]

1980s: A series of studies led by Dr. T. Yamanouchi and colleagues further solidified the role

of 1,5-AG as a marker for glycemic control. They demonstrated that plasma 1,5-AG levels

were depleted in streptozotocin-induced diabetic rats and that these levels recovered with

insulin treatment. Their work also highlighted the competitive inhibition of renal 1,5-AG

reabsorption by glucosuria as the underlying mechanism for its depletion in diabetic states.

[5]

1989: A significant advancement in the practical application of 1,5-AG measurement was the

development of a simple enzymatic assay by Yabuuchi et al., which was simpler and faster

than the existing gas-liquid chromatography methods.[6]

1991: The first commercial assay for 1,5-AG was launched in Japan, paving the way for its

routine clinical use.[2]

2003: The U.S. Food and Drug Administration (FDA) cleared the GlycoMark™ assay for the

intermediate-term monitoring of glycemic control in people with diabetes, formally

recognizing its clinical utility in the United States.[7]

The Physiological Mechanism of 1,5-
Anhydroglucitol
Unlike glucose, 1,5-AG is metabolically inert.[8] Its concentration in the body is maintained

through a balance of dietary intake and renal excretion. The pivotal aspect of its physiology lies

in its handling by the kidneys. 1,5-AG is freely filtered by the glomerulus and almost completely

reabsorbed in the renal proximal tubules.[4] This reabsorption is mediated by sodium-glucose

cotransporters, with evidence pointing towards SGLT4 and SGLT5.[9]
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During periods of euglycemia, this reabsorption is highly efficient, leading to stable serum

concentrations of 1,5-AG. However, when blood glucose levels exceed the renal threshold for

glucosuria (typically around 180 mg/dL), the high concentration of glucose in the glomerular

filtrate competitively inhibits the reabsorption of 1,5-AG.[4][7] This results in increased urinary

excretion of 1,5-AG and a corresponding rapid decline in its serum levels. The recovery of

serum 1,5-AG to normal levels is a gradual process that occurs once glycemic control is

restored.[4][5]

Visualization of the Renal Handling of 1,5-
Anhydroglucitol

Figure 1: Renal Tubular Reabsorption of 1,5-AG and Glucose
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Caption: Competitive inhibition of 1,5-AG reabsorption by glucose in the renal tubules.

Quantitative Data from Foundational Studies
The following tables summarize key quantitative findings from the early research that

established the clinical utility of 1,5-anhydroglucitol.

Table 1: Plasma 1,5-Anhydroglucitol Levels in Healthy and Diabetic Subjects

Study (Year) Subject Group
Number of
Subjects (n)

Mean Plasma
1,5-AG (µg/mL)

Standard
Deviation (SD)
or Range

Pitkänen (1982)

[10]
Normal Subjects 139

13.3 (converted

from 81 µmol/L)

1.6 - 24.0

(converted from

10-146 µmol/L)

Pitkänen (1982)

[10]

Insulin-

Dependent

Diabetics

44
< 1.6 (converted

from <10 µmol/L)
N/A

Yamanouchi et

al. (1988)[11]
Healthy Subjects 229 N/A 13.4 - 28.3

Yamanouchi et

al. (1988)[11]

Newly

Diagnosed

Diabetics

108 1.9 ± 1.8

Yamanouchi et

al. (1989)[5]

Nondiabetic

Patients
N/A 21.8 ± 5.9

Yamanouchi et

al. (1989)[12]

Impaired

Glucose

Tolerance

N/A 13.3 ± 5.4

Yamanouchi et

al. (1989)[12]
Diabetic Patients N/A 2.1 ± 1.8

Table 2: Correlation of Plasma 1,5-Anhydroglucitol with Other Glycemic Markers
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Study (Year) Comparison Correlation Coefficient (r)

Yamanouchi et al. (1989)[5]
Plasma 1,5-AG vs. Fasting

Plasma Glucose
-0.810

Yamanouchi et al. (1989)[5]
Plasma 1,5-AG vs.

Glycosylated Hemoglobin
-0.856

McGill et al. (2004)[13] Plasma 1,5-AG vs. HbA1c -0.6459

McGill et al. (2004)[13]
Plasma 1,5-AG vs.

Fructosamine
-0.6751

Kim et al. (2015)[14]

Change in 1,5-AG vs. Change

in Mean Amplitude of Glucose

Excursion (MAGE)

-0.613

Key Experimental Protocols
The ability to accurately measure 1,5-AG has been crucial to its development as a biomarker.

The following sections detail the methodologies of the key analytical techniques used in its

study.

Gas Chromatography (as used in early studies)
The initial quantification of 1,5-AG in biological fluids was performed using gas chromatography

(GC), often coupled with mass spectrometry (MS) for definitive identification.

Principle: This method separates volatile compounds in a gaseous stream. Non-volatile

molecules like 1,5-AG must first be chemically modified (derivatized) to become volatile.

Sample Preparation (based on Pitkänen, 1982):[10]

Deproteinization: Proteins in serum or plasma samples were precipitated, typically using

an acid like trichloroacetic acid, followed by centrifugation.

Derivatization: The hydroxyl groups of 1,5-AG and other polyols in the supernatant were

converted to more volatile trimethylsilyl (TMS) ethers. This was commonly achieved by
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evaporating the sample to dryness and reacting the residue with a silylating agent (e.g., a

mixture of hexamethyldisilazane and trimethylchlorosilane in pyridine).

GC Analysis:

Injection: A small volume of the derivatized sample was injected into the gas

chromatograph.

Separation: The sample was vaporized and carried by an inert gas (e.g., helium) through a

heated capillary column (e.g., a packed column with a stationary phase like SE-30). The

separation is based on the differential partitioning of the analytes between the mobile and

stationary phases.

Detection: A flame ionization detector (FID) was typically used for quantification. For

identification, the column effluent was directed to a mass spectrometer.

Quantification: The concentration of 1,5-AG was determined by comparing its peak area to

that of an internal standard (e.g., xylitol) added to the sample at the beginning of the

preparation.

Early Enzymatic Method (Yabuuchi et al., 1989)
This method provided a simpler and more rapid alternative to GC, facilitating wider clinical

research.

Principle: This assay uses the enzyme pyranose oxidase, which oxidizes 1,5-AG to produce

hydrogen peroxide (H₂O₂). The H₂O₂ is then quantified in a colorimetric reaction. A key step

is the removal of glucose, which also reacts with pyranose oxidase.[6]

Experimental Workflow:

Deproteinization: 100 µL of plasma was mixed with 100 µL of 10% (w/v) trichloroacetic

acid and centrifuged.

Glucose Removal: The supernatant was passed through a two-layer ion-exchange

minicolumn. The upper layer contained a strongly basic anion-exchange resin (OH⁻ form)

and the lower layer a strongly acidic cation-exchange resin (H⁺ form). This step effectively

removed interfering sugars.[6]
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Enzymatic Reaction: The eluate containing 1,5-AG was incubated with pyranose oxidase.

Colorimetric Detection: The H₂O₂ generated was measured using a peroxidase-catalyzed

reaction with a chromogenic substrate (e.g., 2,2'-azino-di-(3-ethylbenzothiazoline)-6-

sulfonic acid). The resulting color change was measured spectrophotometrically.[6]

Visualization of the Early Enzymatic Assay Workflow:
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Figure 2: Workflow of the 1989 Enzymatic 1,5-AG Assay
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Caption: Step-by-step process of the early enzymatic assay for 1,5-AG.
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Modern Fully Enzymatic Method (e.g., GlycoMark™
Assay)
Modern commercial assays have further refined the enzymatic method by replacing the column

chromatography step with a preliminary enzymatic reaction to eliminate glucose.

Principle: This is a two-step enzymatic reaction. The first step enzymatically converts

endogenous glucose to a non-reactive form. The second step specifically measures 1,5-AG.

Reaction 1: Glucose Elimination:

The serum or plasma sample is pre-treated with glucokinase in the presence of adenosine

triphosphate (ATP).

Glucokinase phosphorylates glucose to glucose-6-phosphate, which is not a substrate for

pyranose oxidase.

This reaction is driven to completion by an ATP-regenerating system involving pyruvate

kinase and phosphoenolpyruvate.[15]

Reaction 2: 1,5-AG Quantification:

Pyranose oxidase is added, which catalyzes the oxidation of 1,5-AG, producing D-arabino-

hexos-2-ulose and hydrogen peroxide (H₂O₂).

The amount of H₂O₂ produced is directly proportional to the 1,5-AG concentration in the

sample.

The H₂O₂ is quantified via a peroxidase-catalyzed colorimetric reaction, which is then read

on an automated chemistry analyzer.[4][15]

Visualization of the Modern Enzymatic Assay Principle:
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Figure 3: Principle of the Modern Fully Enzymatic 1,5-AG Assay
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Caption: Two-step reaction mechanism of modern enzymatic 1,5-AG assays.
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Conclusion and Future Directions
The discovery and characterization of 1,5-anhydroglucitol represent a significant advancement

in the field of diabetes management. From its origins as a botanical isolate, it has become a

valuable tool for assessing short-term glycemic control, offering insights into postprandial

hyperglycemia and glycemic variability that are not fully captured by traditional markers like

HbA1c. The development of robust and automated enzymatic assays has been instrumental in

its transition from a research curiosity to a clinically actionable biomarker.

For researchers and drug development professionals, 1,5-AG provides a sensitive endpoint for

evaluating the efficacy of therapies aimed at controlling postprandial glucose excursions.

Future research may focus on expanding its utility in different patient populations, further

elucidating the specific roles of various renal transporters in its reabsorption, and exploring its

potential as a non-invasive marker in alternative biological fluids like saliva.[16] The history of

1,5-AG serves as a compelling example of how fundamental biochemical investigation can lead

to the development of powerful clinical tools.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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